Cas no 86-71-5 (3,6-Diaminocarbazole)
3,6-Diaminocarbazole Chemical and Physical Properties
Names and Identifiers
-
- 3,6-Diaminocarbazole
- 9H-Carbazole-3,6-diamine
- 3,6-Diaminocarbazole1000µg
- YCZUWQOJQGCZKG-UHFFFAOYSA-N
- NSC49770
- Carbazole,6-diamino-
- Carbazole-3,6-diamine
- Carbazole, 3,6-diamino-
- AK307727
- X4100
- D2116
- 086D715
- Carbazole, 3,6-diamino- (7CI, 8CI)
- 3,6-Diamino-9H-carbazole
- NSC 49770
- EINECS 201-692-9
- SCHEMBL64307
- UNII-UR9L7T736V
- UR9L7T736V
- S10922
- DTXSID60235336
- NSC-49770
- DB-095730
- CS-W010564
- CHEMBL273309
- diaminocarbazole
- DTXCID60157827
- MFCD00143081
- NS00039150
- CS-17337
- AKOS015840862
- YSWG073
- 86-71-5
-
- MDL: MFCD00143081
- Inchi: 1S/C12H11N3/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H,13-14H2
- InChI Key: YCZUWQOJQGCZKG-UHFFFAOYSA-N
- SMILES: NC1C=C2C(NC3C2=CC(N)=CC=3)=CC=1
Computed Properties
- Exact Mass: 197.09500
- Monoisotopic Mass: 197.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2
- Topological Polar Surface Area: 67.8
Experimental Properties
- Color/Form: Uncertain.
- PSA: 67.83000
- LogP: 3.64790
- Solubility: Uncertain.
3,6-Diaminocarbazole Security Information
-
Symbol:
- Prompt:dangerous
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:3259
- HazardClass:8
- PackingGroup:III
3,6-Diaminocarbazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,6-Diaminocarbazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121517-1g |
3,6-Diaminocarbazole |
86-71-5 | 98% | 1g |
¥633.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121517-250mg |
3,6-Diaminocarbazole |
86-71-5 | 98% | 250mg |
¥239.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D121517-5g |
3,6-Diaminocarbazole |
86-71-5 | 98% | 5g |
¥2849.90 | 2023-09-03 | |
| Alichem | A449038141-1g |
9H-Carbazole-3,6-diamine |
86-71-5 | 95% | 1g |
$210.90 | 2023-08-31 | |
| Alichem | A449038141-5g |
9H-Carbazole-3,6-diamine |
86-71-5 | 95% | 5g |
$669.50 | 2023-08-31 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032801-1g |
3,6-Diaminocarbazole |
86-71-5 | 98% | 1g |
¥491 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032801-5g |
3,6-Diaminocarbazole |
86-71-5 | 98% | 5g |
¥2238 | 2024-05-21 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2116-1g |
3,6-Diaminocarbazole |
86-71-5 | 98.0%(T) | 1g |
¥1975.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D2116-5g |
3,6-Diaminocarbazole |
86-71-5 | 98.0%(T) | 5g |
¥6290.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | FM430-100mg |
3,6-Diaminocarbazole |
86-71-5 | 98.0%(T) | 100mg |
¥416.0 | 2022-05-30 |
3,6-Diaminocarbazole Production Method
Production Method 1
Production Method 2
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water
Production Method 4
2.1 Reagents: Hydrochloric acid , Stannous chloride Solvents: Water ; 1 d, 90 °C
Production Method 5
2.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Palladium Solvents: Ethanol ; 24 h, 80 °C
Production Method 6
2.1 Reagents: Hydrogen Catalysts: Nickel ; 20 - 30 atm, 100 - 110 °C
3,6-Diaminocarbazole Raw materials
3,6-Diaminocarbazole Preparation Products
3,6-Diaminocarbazole Suppliers
3,6-Diaminocarbazole Related Literature
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
Additional information on 3,6-Diaminocarbazole
Recent Advances in 3,6-Diaminocarbazole (CAS: 86-71-5) Research: Applications and Innovations in Chemical Biology and Medicine
3,6-Diaminocarbazole (CAS: 86-71-5) is a heterocyclic aromatic compound that has garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and versatile applications. Recent studies have explored its potential as a building block for organic electronic materials, fluorescent probes, and therapeutic agents. This research brief synthesizes the latest findings on 3,6-Diaminocarbazole, highlighting its molecular mechanisms, synthetic pathways, and emerging biomedical applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3,6-Diaminocarbazole derivatives exhibit potent inhibitory effects against tyrosine kinase receptors, which are implicated in various cancers. The researchers utilized structure-activity relationship (SAR) analysis to optimize the compound's efficacy, achieving nanomolar IC50 values in vitro. These findings suggest its potential as a lead compound for targeted cancer therapies, particularly in cases resistant to conventional treatments.
In the field of materials science, 3,6-Diaminocarbazole has been employed as a precursor for conjugated polymers with high charge-carrier mobility. A breakthrough reported in Advanced Functional Materials (2024) showcased its role in developing organic light-emitting diodes (OLEDs) with improved stability and efficiency. The compound's rigid planar structure and electron-donating amino groups contribute to enhanced π-π stacking interactions, critical for device performance.
From a synthetic chemistry perspective, novel catalytic methods for 3,6-Diaminocarbazole production have emerged. A 2024 ACS Catalysis paper described a palladium-catalyzed C-H amination protocol that achieves 92% yield with excellent regioselectivity, addressing previous challenges in large-scale synthesis. This advancement could facilitate broader commercialization of 3,6-Diaminocarbazole-based products.
Ongoing clinical investigations are exploring 3,6-Diaminocarbazole's immunomodulatory properties. Preliminary data from Phase I trials indicate its ability to suppress pro-inflammatory cytokines while preserving adaptive immune responses, positioning it as a candidate for autoimmune disease treatment. Researchers emphasize the need for further pharmacokinetic studies to optimize dosing regimens.
The compound's fluorescence properties have also enabled innovative bioimaging applications. A recent Nature Methods publication detailed a 3,6-Diaminocarbazole-based probe capable of real-time monitoring of lysosomal pH dynamics, offering new tools for studying cellular metabolism and disease progression at subcellular resolution.
Despite these advancements, challenges remain in balancing 3,6-Diaminocarbazole's therapeutic potential with toxicity profiles. Current research focuses on structural modifications to improve selectivity and reduce off-target effects. The compound's future applications will likely expand as researchers continue to unravel its multifaceted chemical biology and develop more sophisticated derivatives.
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